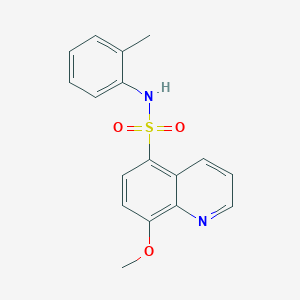

![molecular formula C22H27N3O3 B5556641 2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex benzoxazole derivatives, similar to 2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole, often involves multistep reactions, including cyclization and substitution reactions. For instance, the ammonium chloride-promoted synthesis provides a pathway to create pyrrolo[3,4-b]pyridin-5-one derivatives through a multi-component synthesis process, indicating the possibility of creating complex molecules through carefully designed synthesis pathways (Janvier et al., 2002).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives and related compounds can be confirmed using techniques such as X-ray crystallography. The study by Katritzky et al. (1999) exemplifies the determination of molecular structures through crystallography, which is crucial for understanding the geometry and electronic structure of complex organic molecules like 2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole (Katritzky et al., 1999).

Chemical Reactions and Properties

The chemical reactions involving benzoxazole derivatives often include nucleophilic substitution, electrophilic addition, and cyclization reactions. The reactivity of such compounds can be influenced by substituents on the benzoxazole ring, leading to a wide range of potential chemical transformations. For example, the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation indicates the versatile reactivity of benzoxazole derivatives in multi-step organic synthesis (Uhlmann et al., 1997).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as solubility, melting point, and crystallinity, can be significantly affected by the nature of the substituents on the benzoxazole core. Studies like the one by Garza-Ortiz et al. (2013) on the synthesis and structural analysis of benzoxazole derivatives provide insights into how molecular structure influences physical properties, including solubility and crystallinity (Garza-Ortiz et al., 2013).

Scientific Research Applications

Multicomponent Synthesis Techniques

A novel approach for multicomponent synthesis of 5-aminooxazole from simple and readily available inputs highlights the versatility of oxazole compounds in generating new scaffolds through a domino sequence of reactions (Janvier et al., 2002). This technique could be applicable to the synthesis of complex molecules like "2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole" for exploring their potential in drug discovery or material science.

Coordination Chemistry for Ligand Design

The synthesis and coordination chemistry of complex ligands, such as bisoxazine derivatives, reveal the strategic use of nitrogen-containing heterocycles in forming highly selective and stable metal complexes (Mazet & Gade, 2003). This research could provide a framework for designing metal-organic frameworks (MOFs) or catalysts using "2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole" as a ligand.

Solvent-Solute Interactions

Studies on solvent-solute interactions of pyrrolidinone derivatives and related compounds offer insights into the influence of solvent environments on the properties of heterocyclic compounds, which is crucial for optimizing reaction conditions and understanding the solubility and stability of potential pharmaceuticals (Perjéssy & Engberts, 1995). This could guide solvent selection in synthesizing and applying "2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole".

Heterocyclic Building Blocks

The development of reactive heterocyclic building blocks, like 2H-azirine-2-carbonyl azides, for synthesizing a wide range of nitrogen-containing heterocycles suggests the potential for "2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole" to serve as a precursor or intermediate in synthesizing novel organic compounds with applications ranging from pharmaceuticals to materials science (Funt et al., 2020).

properties

IUPAC Name |

(2-butyl-1,3-benzoxazol-5-yl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-4-5-8-21-23-17-12-15(9-10-19(17)27-21)22(26)25-11-6-7-18(25)16-13-20(14(2)3)28-24-16/h9-10,12-14,18H,4-8,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKXJFFDZQDKKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCCC3C4=NOC(=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)